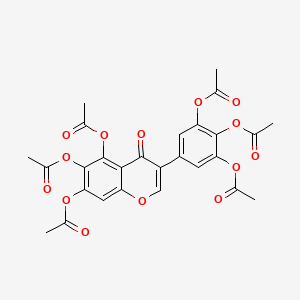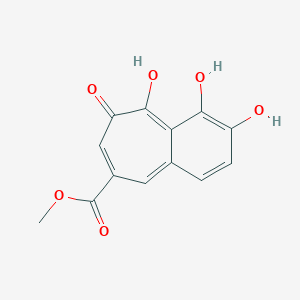
Osajin 4'-methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSAJIN 4’-METHYL ETHER: is a chemical compound known for its unique structural and functional properties. It is a derivative of osajin, a naturally occurring flavonoid found in the fruit of Maclura pomifera (Osage orange). The addition of a methyl group at the 4’ position of the osajin molecule enhances its chemical stability and modifies its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSAJIN 4’-METHYL ETHER typically involves the methylation of osajin. One common method includes the use of methyl iodide (CH₃I) as the methylating agent in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of OSAJIN 4’-METHYL ETHER follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
OSAJIN 4’-METHYL ETHER undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, OSAJIN 4’-METHYL ETHER is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, it has been studied for its potential antioxidant and anti-inflammatory properties. Research indicates that it may play a role in modulating oxidative stress and inflammatory pathways, making it a candidate for further pharmacological studies .
Medicine
In medicine, OSAJIN 4’-METHYL ETHER is being explored for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating conditions related to oxidative stress and inflammation, such as cardiovascular diseases and certain cancers .
Industry
Industrially, it is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals. Its stability and reactivity make it a versatile compound in manufacturing processes .
Mechanism of Action
The mechanism of action of OSAJIN 4’-METHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. For instance, it may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Osajin: The parent compound, which lacks the methyl group at the 4’ position.
Isoosajin: A structural isomer with different positioning of functional groups.
Morin: Another flavonoid with similar antioxidant properties.
Uniqueness
OSAJIN 4’-METHYL ETHER is unique due to the presence of the methyl group at the 4’ position, which enhances its chemical stability and modifies its biological activity. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to similar compounds .
Properties
Molecular Formula |
C26H26O5 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5-hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C26H26O5/c1-15(2)6-11-18-22(27)21-23(28)20(16-7-9-17(29-5)10-8-16)14-30-25(21)19-12-13-26(3,4)31-24(18)19/h6-10,12-14,27H,11H2,1-5H3 |
InChI Key |
LDARSRVDRQBFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,7S,8S,12S,13S,15S,19S)-5,13,19-triacetyloxy-7-(furan-3-yl)-1,8,12-trimethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate](/img/structure/B10753967.png)
![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)




![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)





![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)
![(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B10754049.png)
